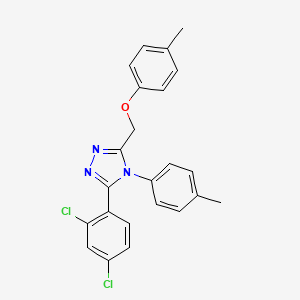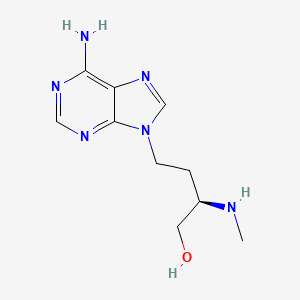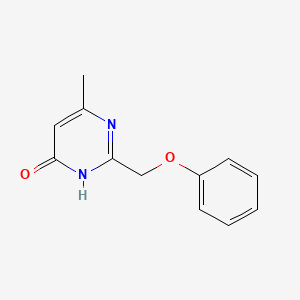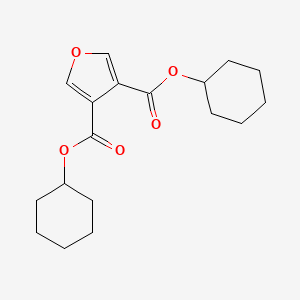
3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione” is a complex organic compound that features a piperazine ring, a triazepine ring, and a phthalazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione” can be approached through multi-step organic synthesis. A possible route might involve:
Formation of the Piperazine Ring: Starting with 4-methylpiperazine, which can be synthesized from piperazine and methyl iodide under basic conditions.
Alkylation: The piperazine ring can be alkylated with 1,3-dibromopropane to introduce the propyl chain.
Cyclization: The intermediate can then undergo cyclization with a suitable phthalazine derivative to form the triazepino-phthalazine core.
Final Adjustments: The final product may require purification and characterization using techniques such as column chromatography and NMR spectroscopy.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the propyl chain.
Reduction: Reduction reactions could target the triazepine ring or other unsaturated sites.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly in targeting neurological or psychiatric disorders due to the presence of the piperazine ring.
Medicine
Medicinal applications could include its use as an antipsychotic, antidepressant, or anxiolytic agent, given the structural similarities to known drugs.
Industry
In industry, the compound might find use in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an antipsychotic, it might interact with dopamine receptors in the brain. The piperazine ring is known to interact with various neurotransmitter receptors, which could be a key aspect of its activity.
相似化合物的比较
Similar Compounds
3-(4-Methylpiperazin-1-yl)propylamine: A simpler analogue with similar biological activity.
Phthalazine derivatives: Compounds with the phthalazine core that exhibit various pharmacological properties.
Uniqueness
The uniqueness of “3-(3-(4-Methyl-1-piperazinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione” lies in its combination of the piperazine, triazepine, and phthalazine moieties, which could confer unique biological activities and pharmacokinetic properties.
属性
CAS 编号 |
81215-81-8 |
|---|---|
分子式 |
C20H29N5O2 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
3-[3-(4-methylpiperazin-1-yl)propyl]-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C20H29N5O2/c1-21-9-11-22(12-10-21)7-4-8-23-15-19(26)24-13-17-5-2-3-6-18(17)14-25(24)20(27)16-23/h2-3,5-6H,4,7-16H2,1H3 |
InChI 键 |
HVAVMBNEEOXCRG-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-({[(4-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12919117.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)




![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)


